B1579207 Cbz-3,4-Dichloro-L-Phenylalanine

Cbz-3,4-Dichloro-L-Phenylalanine

Cat. No.: B1579207
M. Wt: 368.28
Attention: For research use only. Not for human or veterinary use.
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Description

The study and application of Cbz-3,4-Dichloro-L-Phenylalanine in an academic setting are rooted in the broader quest to design and synthesize novel peptides and other bioactive molecules. The compound itself is not naturally occurring but is valuable as a custom-designed component for constructing larger, more complex chemical architectures. Its structure is a deliberate amalgamation of features intended to grant specific properties to a target molecule, such as a peptide or a peptidomimetic.

Researchers utilize such derivatives to introduce unique functionalities that are not available in the 20 canonical amino acids. The dichloro-substitution on the phenyl ring, for instance, can modulate biological activity or be used as a spectroscopic probe. The presence of the Cbz group dictates its method of incorporation during synthesis, while its L-configuration is crucial for mimicking the stereochemistry of natural peptides.

Below are the fundamental properties of the compound, derived from its constituent parts.

Table 1: Properties of this compound

Property Value
Chemical Formula C₁₇H₁₅Cl₂NO₄
Molecular Weight 368.21 g/mol
Appearance Typically a white to off-white solid
Core Structure L-Phenylalanine
Key Modifications 3,4-dichloro substitution on the phenyl ring
Protecting Group N-Carboxybenzyl (Cbz)
Solubility Generally soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol (B129727)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

368.28

Origin of Product

United States

Synthetic Methodologies and Strategies for Cbz 3,4 Dichloro L Phenylalanine and Derivatives

Approaches to the Synthesis of Cbz-3,4-Dichloro-L-Phenylalanine

The synthesis of this compound can be approached through several routes, each with its own advantages and challenges. These methods range from traditional solution-phase techniques to more advanced stereoselective and enzymatic approaches.

Conventional Solution-Phase Synthesis Techniques

Solution-phase synthesis remains a fundamental approach for preparing this compound. rsc.org This typically involves the reaction of 3,4-dichloro-L-phenylalanine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the Cbz-protected amino acid.

Commonly used bases include sodium carbonate, sodium bicarbonate, or organic bases like triethylamine. The choice of solvent is also critical and often involves a biphasic system, such as water and an organic solvent like diethyl ether or dichloromethane, to facilitate both the reaction and the subsequent purification.

While effective, this method can sometimes lead to side reactions, such as the formation of over-protected products or racemization if the reaction conditions are not carefully controlled. Purification is typically achieved through extraction and crystallization.

Stereoselective Synthesis Routes for L-Enantiomer

Ensuring the stereochemical integrity of the L-enantiomer is paramount, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. Several stereoselective methods have been developed to synthesize L-phenylalanine derivatives with high enantiomeric purity.

One powerful approach involves the use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs). nih.govfrontiersin.org These enzymes can catalyze the asymmetric amination of a corresponding cinnamic acid derivative, in this case, 3,4-dichlorocinnamic acid, to directly yield the L-amino acid. nih.govfrontiersin.org This biocatalytic method offers high enantioselectivity under mild reaction conditions.

Another strategy involves the asymmetric alkylation of a chiral glycine (B1666218) equivalent. beilstein-journals.org For instance, a nickel(II) complex of a Schiff base derived from glycine can be deprotonated and then alkylated with 3,4-dichlorobenzyl halide. beilstein-journals.org Subsequent hydrolysis of the complex releases the desired L-amino acid. beilstein-journals.org

Enantiomeric Resolution Techniques for D/L-Forms

When a racemic mixture of 3,4-dichlorophenylalanine is produced, enantiomeric resolution becomes necessary to isolate the desired L-enantiomer. wikipedia.org This process separates the two enantiomers from each other. wikipedia.org

A common method is classical resolution, which involves the formation of diastereomeric salts. onyxipca.com The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid or base like tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. mdpi.com Once separated, the desired enantiomer can be recovered by removing the resolving agent.

Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC), are also widely used for enantiomeric resolution. mdpi.comnih.gov These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Protecting Group Chemistry in this compound Synthesis

The carbobenzyloxy (Cbz) group is a crucial component in the synthesis of this compound, serving to protect the amino group during subsequent reactions, such as peptide coupling.

Introduction and Cleavage of the Carbobenzyloxy (Cbz) Group

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, as described in the solution-phase synthesis section. total-synthesis.com This reaction is generally efficient and proceeds with high yield. Other reagents, such as benzyl N-succinimidyl carbonate, can also be used for the introduction of the Cbz group. numberanalytics.com

The removal, or deprotection, of the Cbz group is a key step in peptide synthesis. A major advantage of the Cbz group is its susceptibility to cleavage under mild, neutral conditions via catalytic hydrogenation. masterorganicchemistry.com This is commonly achieved using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. The reaction proceeds cleanly to yield the free amine, toluene, and carbon dioxide.

Alternatively, the Cbz group can be removed by strong acids like HBr in acetic acid, or by other reductive methods. acs.org The choice of deprotection method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Orthogonal Protecting Group Strategies in Complex Syntheses

In the synthesis of more complex peptides containing this compound, an orthogonal protecting group strategy is often employed. nih.govnih.gov Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using different chemical conditions. iris-biotech.depeptide.com

For example, while the Cbz group is cleaved by hydrogenation, other protecting groups, such as the tert-butoxycarbonyl (Boc) group, are stable to these conditions but are readily removed by acid (e.g., trifluoroacetic acid). masterorganicchemistry.com Conversely, the fluorenylmethyloxycarbonyl (Fmoc) group is stable to both hydrogenation and mild acid but is cleaved by a base like piperidine. masterorganicchemistry.com

This orthogonality allows for the stepwise and controlled synthesis of complex peptides, where different protecting groups can be removed at specific stages of the synthesis without affecting others. nih.govpeptide.com This is essential for building long peptide chains and for introducing modifications at specific positions.

Functionalization Strategies for the this compound Side Chain

The dichlorophenyl ring of this compound is the primary site for introducing structural diversity. The presence of two chlorine atoms on the aromatic ring opens avenues for various transition metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Chemical Modifications on the Dichlorophenyl Ring

The chloro-substituents on the phenyl ring of this compound can be targeted for substitution or coupling reactions, although the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides. nih.gov Modern advancements in catalysis, however, have enabled efficient transformations of aryl chlorides.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Several of these reactions hold potential for the functionalization of the dichlorophenyl ring of this compound.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. nih.gov For this compound, this would involve reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The choice of catalyst and ligands is crucial for achieving good yields with aryl chlorides. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. youtube.com This could be employed to introduce alkenyl groups onto the dichlorophenyl ring of the amino acid.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org It could be used to install alkynyl moieties on the dichlorophenyl ring, which can then be further functionalized.

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This would allow for the introduction of various primary or secondary amines to the dichlorophenyl ring.

Below is a table illustrating potential palladium-catalyzed cross-coupling reactions on a generic aryl chloride, which could be analogous to the dichlorophenyl ring of the target compound.

Reaction Coupling Partner Catalyst/Ligand System (Example) Product Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂, SPhosBiaryl
HeckAlkenePd(OAc)₂, P(o-tolyl)₃Substituted Alkene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIAryl Alkene
Buchwald-HartwigAminePd₂(dba)₃, BINAPAryl Amine

Nucleophilic Aromatic Substitution (SNAr):

While less common for dichlorinated aromatic rings compared to those with strong electron-withdrawing groups, nucleophilic aromatic substitution could potentially be employed under specific conditions to replace one of the chlorine atoms with a nucleophile.

Derivatization at the Carboxyl and Amino Termini

Standard peptide synthesis techniques can be readily applied to this compound to modify its carboxyl and amino termini, enabling its incorporation into peptide chains and the synthesis of various derivatives. organic-chemistry.orgmasterorganicchemistry.com

Carboxyl Group Modification:

The carboxylic acid moiety can be converted into a variety of functional groups.

Esterification: The carboxyl group can be esterified by reaction with an alcohol under acidic conditions or using coupling agents. For instance, reaction with methanol (B129727) in the presence of a catalyst like sulfuric acid would yield the methyl ester. google.com

Amide Bond Formation: The carboxyl group can be coupled with a primary or secondary amine to form an amide bond. This is a fundamental reaction in peptide synthesis and can be achieved using various coupling reagents. uni-kiel.denih.gov Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). uni-kiel.de

Amino Group Modification:

The N-terminal carboxybenzyl (Cbz) protecting group is crucial for controlled peptide synthesis.

Deprotection: The Cbz group is typically removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by treatment with strong acids like HBr in acetic acid. organic-chemistry.orgmasterorganicchemistry.com

Acylation and Sulfonylation: Once the Cbz group is removed, the free amine can be acylated with various acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides to introduce different N-terminal modifications.

Peptide Bond Formation: The deprotected amino group can participate in peptide bond formation with the carboxyl group of another amino acid, allowing for the extension of the peptide chain. youtube.com

The following table summarizes common derivatization reactions at the termini of a Cbz-protected amino acid.

Terminus Reaction Type Reagents (Example) Product
CarboxylEsterificationMethanol, H₂SO₄Methyl Ester
CarboxylAmide CouplingAmine, EDC, HOBtAmide
Amino (post-Cbz deprotection)AcylationAcetyl Chloride, BaseN-Acetyl Derivative
Amino (post-Cbz deprotection)Peptide CouplingCbz-Amino Acid, DCCDipeptide

Role As a Chiral Building Block in Advanced Chemical Synthesis

Incorporation into Peptides and Peptidomimetics

The primary application of Cbz-3,4-Dichloro-L-phenylalanine is in the synthesis of peptides and peptidomimetics, where the incorporation of this non-canonical amino acid can significantly influence the resulting molecule's conformation, stability, and biological function.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and Cbz-protected amino acids are frequently utilized in this methodology. In SPPS, the peptide is assembled sequentially while one end is attached to an insoluble polymer support. The Cbz group serves as a temporary protecting group for the α-amino function, preventing unwanted side reactions during the coupling of subsequent amino acids.

The general workflow for incorporating this compound into a peptide chain via SPPS involves the following steps:

Attachment of the first amino acid to the solid support.

Deprotection of the α-amino group of the resin-bound amino acid.

Coupling of this compound, which has its carboxylic acid group activated by a coupling reagent.

Removal of the Cbz group to allow for the next coupling reaction.

While specific examples detailing the use of this compound in SPPS are not extensively documented in publicly available literature, the principles of SPPS are broadly applicable. The choice of coupling reagents, such as carbodiimides (e.g., DCC, DIC) often in combination with additives like HOBt to minimize racemization, is critical for efficient peptide bond formation. nih.gov A traceless triazene (B1217601) linker has also been reported for the solid-phase synthesis of phenylalanine-containing peptides, a strategy that could be adapted for this specific derivative. nih.govbachem.com

Table 1: Key Reagents in Solid-Phase Peptide Synthesis

Reagent ClassExamplesFunction
Protecting GroupsCbz, Fmoc, BocTemporarily block the α-amino group
Coupling ReagentsDCC, DIC, HBTU, HATUActivate the carboxylic acid for amide bond formation
Solid SupportsPolystyrene resins (e.g., Merrifield resin)Insoluble polymer to which the peptide is anchored
Cleavage ReagentsTFA, HFRelease the completed peptide from the solid support

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, especially for large-scale synthesis or for peptides that are difficult to assemble on a solid support. In this approach, all reactions are carried out in a homogeneous solution. This compound is well-suited for solution-phase coupling, where the Cbz group provides the necessary N-terminal protection.

A common strategy involves the activation of the carboxylic acid of this compound using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an active intermediate, which then reacts with the free amino group of another amino acid or peptide fragment. mdpi.com The reaction conditions, such as solvent and temperature, are optimized to ensure high yields and minimize side reactions. A study on the non-enzymatic synthesis of a dipeptide, Cbz-Phe-Leu, utilized DCC as a condensing agent in a reversed micellar system, highlighting a potential method for coupling hydrophobic Cbz-protected amino acids. mdpi.com

The incorporation of this compound can be a starting point for the synthesis of constrained cyclic amino acid derivatives. Cyclization of peptides is a widely used strategy to enhance their metabolic stability, receptor affinity, and bioavailability by restricting their conformational flexibility. nih.gov

Azapeptides are peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.gov This modification can lead to enhanced resistance to proteolytic degradation and can also induce specific secondary structures, such as β-turns. nih.gov The synthesis of azapeptides often involves the use of activated aza-amino acid precursors.

This compound can be envisioned as a precursor for the corresponding aza-amino acid. The synthesis of azapeptide analogues of Growth Hormone Releasing Peptide-6 (GHRP-6) has been reported, where aza-phenylalanine was incorporated. nih.gov This suggests that a similar synthetic route could be employed for the dichlorinated analogue to create novel azapeptides with potentially unique biological activities. The synthesis of aza-lysine GHRP-6 analogues has been achieved using submonomer procedures involving the alkylation of semicarbazones, a technique that could be adapted for other aza-amino acids. nih.gov

Synthesis of Non-Peptidic Small Molecules and Organic Scaffolds

Beyond its use in peptide synthesis, this compound can serve as a chiral starting material for the synthesis of various non-peptidic small molecules and complex organic scaffolds. The defined stereochemistry at the α-carbon is a valuable feature that can be transferred through subsequent chemical transformations.

The chemical handles present in this compound—the protected amine, the carboxylic acid, and the dichlorinated aromatic ring—allow for a wide range of chemical modifications. This makes it a versatile precursor in multistep organic syntheses. For instance, the carboxylic acid can be reduced to an alcohol or converted to a ketone, while the aromatic ring can participate in various cross-coupling reactions. The Cbz protecting group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing a free amine for further functionalization. While specific examples of multistep syntheses starting from this compound are not prominent in the literature, the known reactivity of its functional groups suggests its potential utility in the synthesis of diverse molecular architectures.

Based on the information available, it is not possible to generate an article on the specific chemical compound "this compound" focusing on its role in the formation of nitrogen-containing heterocycles and the development of β,γ-diamino acid derivatives.

Extensive searches did not yield specific research findings, data tables, or detailed synthetic pathways that connect this compound to these precise applications. The available literature covers the synthesis of heterocycles and amino acid derivatives from other precursors but does not provide the specific information required to adhere to the requested outline for this particular compound.

Applications in Medicinal Chemistry Research and Molecular Design

Design and Synthesis of Bioactive Peptides and Peptidomimetics

The incorporation of non-natural amino acids is a cornerstone of modern peptide and peptidomimetic design. Cbz-3,4-Dichloro-L-Phenylalanine is utilized in the synthesis of novel peptide-based molecules, including those with potential antiviral properties. nih.govmdpi.com The synthesis process often involves the use of a condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of peptide bonds. mdpi.com The Cbz group serves as a temporary protecting group for the amino functionality, preventing unwanted side reactions during the coupling process and allowing for the precise construction of the desired peptide sequence. mdpi.com

Peptidomimetics based on a phenylalanine core have been investigated as potential HIV capsid binders. nih.gov Structure-activity relationship studies have shown that the phenylalanine region is crucial for maintaining antiviral activity, making derivatives like the dichlorinated version valuable for further optimization. nih.govmdpi.com

Halogenation is a powerful tool in medicinal chemistry to alter the physical and biological properties of a molecule. Introducing chlorine atoms onto the phenyl ring of phenylalanine, as in this compound, has profound effects on the resulting peptide.

Enhanced Stability : By pre-organizing the peptide into a specific conformation, the molecule can become more resistant to degradation by proteases, which are enzymes that break down peptides. This increased stability is a critical attribute for developing peptide-based drugs.

Hydrophobicity : The addition of chlorine atoms increases the lipophilicity (hydrophobicity) of the amino acid side chain, which can enhance binding to hydrophobic pockets within protein targets.

FeatureEffect of DichlorinationImplication in Peptide Design
Steric Bulk Increases the size of the side chain.Restricts conformational flexibility, potentially leading to a more defined structure.
Electronic Properties Chlorine atoms are electron-withdrawing.Alters the electronic nature of the phenyl ring, influencing interactions with receptors.
Lipophilicity Increases the hydrophobicity of the residue.Can improve binding to hydrophobic pockets in target proteins and affect cell permeability.
Metabolic Stability Can shield the peptide backbone from enzymatic cleavage.Increases the half-life of the peptide in vivo, making it a more viable drug candidate.

Incorporating modified amino acids like 3,4-dichloro-L-phenylalanine is a key strategy for understanding how a peptide or drug binds to its biological receptor. By systematically replacing natural amino acids with modified versions, researchers can map the specific interactions that govern binding affinity and selectivity.

The use of conformationally constrained phenylalanine analogues has been instrumental in developing potent and highly selective antagonists for the cholecystokinin-2 (CCK(2)) receptor. nih.gov While this specific study did not use the dichlorinated variant, it exemplifies the principle that modifying the phenylalanine structure allows for the fine-tuning of receptor selectivity. nih.gov The unique electronic and steric profile of the 3,4-dichlorinated ring can introduce new interactions, such as halogen bonds, or disrupt unfavorable ones, providing critical insights into the topology of the receptor's binding site.

Exploration in Prodrug Design and Delivery Systems

A significant challenge in drug development is ensuring that an active compound reaches its intended target in the body. Prodrug strategies, where a drug is temporarily modified to improve its pharmacokinetic properties, are a common solution. nih.gov Amino acids are frequently used in these strategies due to the body's natural transport mechanisms.

One of the most promising applications for phenylalanine derivatives is in creating conjugates that hijack amino acid transporters to carry drugs into cells. The L-type amino acid transporter 1 (LAT1) is a particularly attractive target because it is highly expressed in the blood-brain barrier and in many types of cancer cells. nih.gov

By attaching a drug to this compound, the resulting conjugate can be recognized and shuttled across cell membranes by LAT1. nih.gov This mechanism can significantly enhance the delivery of therapeutics to the central nervous system or to tumors. Research into a series of phenylalanine-drug conjugates has provided valuable information on the structural features that optimize transportability via LAT1. nih.gov

Structural FeatureObservation from LAT1 Transport StudiesReference
Compound Size Smaller compounds are generally preferred for transport. nih.gov
Flexibility Increased flexibility becomes more crucial as the size of the conjugate increases. nih.gov
Linker Bond An amide bond was found to have superior hydrogen bond acceptor properties compared to an ester bond, leading to increased interactions with LAT1. nih.gov
Polar Groups Introducing polar groups between aromatic structures was shown to enhance interactions with the transporter. nih.gov

Beyond enhancing transport, conjugating a drug to this compound can also improve its stability. The chemical modifications can protect the parent drug from premature metabolism, increasing its lifespan in the body. The targeted delivery aspect is achieved by exploiting the specific tissues where transporters like LAT1 are overexpressed. nih.gov For instance, a chemotherapy agent conjugated to this amino acid derivative could be preferentially taken up by cancer cells, concentrating the therapeutic effect where it is needed most and potentially reducing side effects in healthy tissues. This strategy effectively combines improved stability with targeted action.

Influence on Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic way to understand how a molecule's chemical structure relates to its biological effect. nih.govnih.govmdpi.com By making small, deliberate changes to a lead compound and observing the impact on its activity, chemists can identify the key features required for potency and selectivity.

Incorporating this compound into a bioactive peptide or small molecule is a powerful SAR tool. mdpi.com It allows researchers to probe the importance of the phenyl ring's properties at specific positions. For example, if replacing a standard phenylalanine with its 3,4-dichloro derivative leads to a significant increase in activity, it suggests that the receptor's binding pocket favorably accommodates the bulkier, electron-deficient ring. Conversely, a loss of activity provides equally valuable information about steric or electronic clashes. These insights are crucial for the rational design of more effective drugs. nih.govmdpi.com

Steric and Electronic Effects of Dichloro Substitution on Molecular Recognition

The introduction of two chlorine atoms at the 3- and 4-positions of the phenyl ring profoundly alters the steric and electronic properties of the L-phenylalanine scaffold, which in turn influences how the molecule is recognized by biological targets. Chlorine atoms are larger than hydrogen atoms, adding significant bulk to the aromatic ring. This increased size, or steric hindrance, can dictate the orientation of the molecule within a protein's binding pocket, favoring or preventing specific interactions.

Electronically, chlorine is an electronegative element, meaning it withdraws electron density from the phenyl ring. This modification can influence non-covalent interactions crucial for molecular recognition, such as halogen bonding and dipole-dipole interactions, with the target protein.

Research into derivatives of 3,4-dichloro-benzeneacetamide for opioid receptors provides a clear example of these effects. A study exploring the structure-activity relationships of these compounds showed that modifications to the core structure, which includes the dichlorinated phenyl ring, led to significant changes in binding affinity for the kappa-opioid receptor. nih.gov For instance, the parent compound in the study, U-50488, and its derivatives containing the 3,4-dichloro moiety were designed to probe the receptor's binding site. The addition of other functional groups to this scaffold resulted in a reduction in binding affinity, suggesting that the size, shape, and lipophilicity conferred by the dichlorophenyl group are finely tuned for the target. nih.gov The data from this research underscores the importance of lipophilicity in binding to opioid receptors and suggests the dichloro-substitution plays a key role in establishing this property. nih.gov

Table 1: Impact of Structural Modifications on Kappa-Opioid Receptor Binding Affinity This table is based on data for derivatives of 3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide, illustrating the sensitivity of molecular recognition to structural changes on a dichlorinated scaffold.

Compound ModificationBinding Affinity (Ki, kappa) [nM]
Addition of 4-axial-OH75
Addition of 4-equatorial-OH155
Addition of 5-equatorial-OH158
Addition of 5-axial-OH218
Data sourced from a study on trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidiny)cyclohexyl]benzeneacetamides. nih.gov

Impact of Protecting Groups on Bioactivity

While the primary role of the Cbz group is to be a temporary shield, its presence inherently modifies the molecule's physical and chemical properties. The Cbz group is bulky and adds lipophilicity, which can affect the solubility and handling of the amino acid derivative during synthesis. Before its removal, the Cbz-protected amino acid is not in its final, biologically active form for incorporation into a peptide that will interact with a target. The bioactivity of the final peptide or molecule is only revealed after the deprotection step, which unmasks the amine group, allowing it to form crucial interactions, such as hydrogen bonds, within a receptor binding site.

The choice of a protecting group is critical in multi-step syntheses. Groups like Cbz, Boc (t-butyloxycarbonyl), and Fmoc (9-fluorenylmethoxycarbonyl) are chosen based on their removal conditions. masterorganicchemistry.compeptide.com This "orthogonal" strategy allows for the selective deprotection of one functional group while others remain protected. masterorganicchemistry.compeptide.com For instance, the acid-labile Boc group can be removed without affecting the Cbz group, providing precise control during complex syntheses. peptide.com

Table 2: Common Amine Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Common Removal Condition
Carboxybenzyl Cbz or Z Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com
tert-Butyloxycarbonyl Boc Strong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.compeptide.com
9-Fluorenylmethoxycarbonyl Fmoc Amine Base (e.g., Piperidine) masterorganicchemistry.compeptide.com

Rational Design of Ligands for Specific Biomolecular Targets

This compound is a valuable building block in the rational design of ligands for specific biomolecular targets like enzymes and receptors. Rational drug design involves creating molecules that are tailored to fit and interact with a specific site on a biological target to elicit a desired response. nih.gov The unique features of this compound—the dichlorinated ring and the protected amine—allow it to be strategically incorporated into larger molecules to achieve this goal.

The 3,4-dichlorophenyl moiety is particularly useful for probing hydrophobic pockets within a protein's active site. The chlorine atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The design process often involves computational modeling to predict how a ligand will bind, followed by chemical synthesis to create the molecule and test its activity.

A clear example of this is the development of inhibitors for specific enzymes or ligands for receptors. Research on kappa-opioid receptor ligands utilized a 3,4-dichloro-benzeneacetamide scaffold to systematically explore the receptor's binding site. nih.gov By synthesizing and testing various analogs, researchers could map the structural requirements for high-affinity binding, demonstrating a rational approach to ligand optimization. nih.gov Similarly, rational design strategies, such as scaffold hopping and leveraging electrostatic complementarity, have been used to develop potent inhibitors for targets like dipeptidyl peptidase 4 (DPP-4), a key enzyme in type 2 diabetes. nih.gov While not using this exact compound, these studies exemplify the principles by which a specialized building block like this compound would be employed to introduce specific steric and electronic features to optimize ligand-target interactions.

Biochemical and Enzymatic Research Applications

Substrate in Enzymatic Reactions and Biotransformations

The Cbz-protecting group is a cornerstone in peptide synthesis, and its selective removal under mild conditions is crucial. total-synthesis.commasterorganicchemistry.com Enzymes offer a green and highly specific alternative to traditional chemical deprotection methods, such as catalytic hydrogenation. total-synthesis.comgoogle.com Cbz-3,4-Dichloro-L-Phenylalanine serves as a model substrate in studies aimed at characterizing and developing these biocatalytic processes.

The enzymatic cleavage of the N-carboxybenzyl (Cbz) group from amino acids is a key area of research, offering a milder and more selective alternative to chemical methods. google.comresearchgate.net Enzymes like penicillin G acylase (PGA) from Escherichia coli and other specialized hydrolases have been investigated for their ability to deprotect Cbz-amino acids. nih.govmdpi.com These enzymes can operate under gentle conditions, which is advantageous when other sensitive functional groups are present in the molecule. google.com

Studies have explored the substrate specificity of various "deprotectases". For instance, enzymes isolated from Burkholderia phenazinium and Sphingomonas paucimobilis have shown the ability to hydrolyze the Cbz group from a range of protected amino acids. researchgate.net The efficiency of these enzymes is often dependent on the nature of the amino acid side chain. The presence of halogen substituents on the phenyl ring of phenylalanine, as in this compound, would be a critical factor in determining the rate and selectivity of enzymatic deprotection. The steric and electronic properties of the chlorine atoms can influence the binding of the substrate to the enzyme's active site.

Table 1: Enzymes in Cbz-Deprotection Studies

Enzyme Source Organism Potential Application
Penicillin G Acylase Escherichia coli Resolution of racemic mixtures and deprotection in synthetic processes. mdpi.com
Cbz-hydrolase Burkholderia phenazinium D-specific cleavage of Cbz-protected amino acids. researchgate.net

This table is generated based on data from analogous studies and represents potential applications for this compound.

Enzymes, particularly proteases like thermolysin, can be used to catalyze the formation of peptide bonds in a process that is often stereoselective and occurs under mild conditions. nih.gov In this context, Cbz-protected amino acids, including halogenated derivatives, serve as the acyl donor component in the synthesis of dipeptides. nih.govnih.gov The Cbz group is crucial for preventing self-polymerization of the amino acid.

Research has shown that the reactivity of thermolysin in peptide synthesis is significantly influenced by the type and position of halogen substituents on phenylalanine analogues. nih.gov The enzyme exhibits a preference for hydrophobic L-amino acids as the carbonyl group donor. nih.gov Therefore, this compound, with its dichlorinated phenyl ring, would be an interesting substrate to probe the active site of thermolysin and understand how halogenation affects binding and catalytic efficiency. The kinetics of such reactions provide valuable insights into the enzyme's mechanism and substrate specificity. nih.gov

The specificity of enzymes is a fundamental aspect of their function, allowing them to distinguish between closely related substrates. youtube.comyoutube.com Halogenated phenylalanine derivatives are excellent tools for probing this specificity. The introduction of halogen atoms at different positions on the phenyl ring systematically alters the steric and electronic properties of the amino acid, which can have a profound impact on enzyme-substrate interactions. nih.gov

Studies with enzymes like phenylalanine ammonia-lyase (PAL) have demonstrated how changes in the substrate structure affect catalytic activity. nih.gov Similarly, in the context of peptide synthesis, the stereoselectivity of enzymes like thermolysin can be investigated using halogenated phenylalanines. nih.gov The enzyme's ability to exclusively use the L-enantiomer of this compound would be a measure of its stereospecificity. Such studies are crucial for developing enzymes as catalysts for the synthesis of chirally pure peptides and other fine chemicals. youtube.comyoutube.com

Role in Non-Canonical Amino Acid Research Frameworks

The ability to incorporate non-canonical amino acids (ncAAs) into proteins allows for the introduction of novel chemical functionalities, providing powerful tools for studying and engineering proteins. nih.govnih.gov this compound, after deprotection, represents a halogenated ncAA that could be used in such frameworks.

Genetic code expansion is a powerful technique that enables the site-specific incorporation of ncAAs into proteins in living organisms. ucsf.edunih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often the amber stop codon) and inserts the desired ncAA. nih.gov This methodology has been successfully used to incorporate a wide variety of ncAAs, including those with halogen atoms, such as p-iodo-L-phenylalanine. nih.govnih.gov

Conceptually, the incorporation of 3,4-dichloro-L-phenylalanine would be analogous to the incorporation of other ncAAs like L-DOPA (3,4-dihydroxy-L-phenylalanine). Both are derivatives of phenylalanine with substitutions on the phenyl ring that introduce new chemical properties. The halogen atoms of 3,4-dichloro-L-phenylalanine can serve as useful probes for structural studies (e.g., via X-ray crystallography) or can be used to modulate the electronic properties of the protein environment. nih.gov

The site-specific incorporation of ncAAs like 3,4-dichloro-L-phenylalanine can be used to functionalize proteins in novel ways. nih.govrsc.org The unique properties of the incorporated ncAA can be exploited for various applications. For instance, halogenated amino acids can participate in halogen bonding, a non-covalent interaction that can influence protein folding and stability. nih.gov

Furthermore, the introduction of a dichlorinated phenylalanine could alter the protein's catalytic activity, substrate specificity, or interaction with other molecules. escholarship.orgresearchgate.net This approach allows for the fine-tuning of protein function and the creation of novel biocatalysts or therapeutic proteins with enhanced properties. youtube.comvcu.edu The ability to introduce such modifications at specific sites provides a level of control that is not possible with traditional mutagenesis.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound
Carboxybenzyl Cbz
Penicillin G
Thermolysin
Phenylalanine ammonia-lyase PAL
L-DOPA (3,4-dihydroxy-L-phenylalanine) L-DOPA
p-Iodo-L-phenylalanine
Toluene
Benzyl (B1604629) chloroformate Cbz-Cl
Di-tert-butyl dicarbonate Boc2O
N-hydroxysuccinimide HOSu
Phenylalanine Phe

Interactions with Biological Systems in Controlled In Vitro Environments

Scientific investigation into the biochemical and enzymatic properties of this compound is a niche area of research. The available literature does not currently provide specific data on the metabolic stability or direct receptor binding affinity of this particular compound. The following sections, therefore, discuss the general principles and methodologies applied in such studies, drawing on research with structurally related compounds to provide a theoretical framework. It is crucial to note that the experimental data presented are for analogous compounds and not for this compound itself.

Metabolic Stability Studies in Isolated Enzyme Systems

The metabolic stability of a compound is a critical parameter evaluated during drug discovery, indicating its susceptibility to biotransformation by metabolic enzymes. These studies are typically conducted in vitro using subcellular fractions, such as liver microsomes or cytosol, or with specific recombinant enzymes. frontiersin.org The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) superfamily, which are predominantly found in liver microsomes. nih.govnih.gov

For a compound like this compound, metabolic pathways could theoretically involve hydrolysis of the carbobenzyloxy (Cbz) group, or oxidation of the dichlorinated phenyl ring. The Cbz protecting group is generally susceptible to removal via hydrogenolysis, a reductive process, but its stability against oxidative enzymes can vary. total-synthesis.com The dichlorophenyl moiety may undergo hydroxylation, a common reaction catalyzed by CYP enzymes. nih.gov

To illustrate the type of data generated in such studies, research on the in vitro metabolism of 2,4-dichloroaniline (B164938) (2,4-DCA), a compound also featuring a dichlorinated benzene (B151609) ring, in rainbow trout hepatocytes demonstrated the formation of a glucuronide conjugate and a hydroxylamine (B1172632) metabolite. nih.gov While 2,4-DCA is structurally different from this compound, this finding highlights potential metabolic pathways for chlorinated aromatic compounds in a biological system.

Table 1: Illustrative In Vitro Metabolic Profile of a Structurally Related Compound (2,4-Dichloroaniline)

Parent CompoundIn Vitro SystemIdentified MetabolitesResearch Context
2,4-DichloroanilineRainbow Trout HepatocytesGlucuronide conjugate, Hydroxylamine metaboliteComparative in vivo/in vitro metabolism study nih.gov

This table is for illustrative purposes only and does not represent data for this compound.

Assessment of In Vitro Receptor Binding Affinity (excluding clinical context)

The interaction of a compound with specific receptors is fundamental to its pharmacological or biological activity. In vitro receptor binding assays are employed to determine the affinity of a compound for a particular receptor. These assays typically use cell membranes or purified receptors and a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound is then added in increasing concentrations to measure its ability to displace the labeled ligand, from which binding affinity values such as the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC_50) can be determined.

No specific receptor binding data for this compound is publicly available. However, research on other phenylalanine derivatives demonstrates how modifications to the phenylalanine structure can influence receptor affinity. For instance, a study on gonadotropin-releasing hormone (GnRH) peptide analogs showed that the introduction of a D-phenylalanine residue could improve the binding affinity for the GnRH receptor. nih.gov This suggests that the specific stereochemistry and substitutions on the phenylalanine scaffold are critical determinants of receptor interaction. The bulky Cbz group and the dichloro-substitution on the phenyl ring of this compound would be expected to significantly influence its binding to any potential receptor targets compared to native L-phenylalanine.

Table 2: Illustrative Receptor Binding Affinities of Phenylalanine-Containing Peptides

CompoundReceptorMeasured Affinity (IC_50)Research Context
DOTA-Ahx-(D-Lys⁶-GnRH1)GnRH Receptor36.1 nMExamining the effect of D-Phe introduction on GnRH receptor binding nih.gov
DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH)GnRH Receptor7.6 nMExamining the effect of D-Phe introduction on GnRH receptor binding nih.gov

This table is for illustrative purposes only and does not represent data for this compound.

Advanced Research Avenues and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational methods are pivotal in preemptively understanding the behavior of modified amino acids before undertaking complex and resource-intensive laboratory synthesis.

Further modeling can elucidate specific, non-covalent interactions that the dichlorophenyl moiety can form within a protein's binding pocket. These include halogen bonds—where the chlorine atoms act as electrophilic regions—and enhanced hydrophobic or van der Waals interactions. Understanding these preferences is key to rationally designing peptides with high affinity and specificity.

Computational MethodApplication for Cbz-3,4-Dichloro-L-PhenylalanineKey Insights Gained
Density Functional Theory (DFT)Calculation of electronic structure and intramolecular energy landscapes. nih.govPrediction of stable conformers; understanding the electronic impact of chlorine atoms on the aromatic ring.
Molecular Dynamics (MD)Simulation of the peptide containing the modified amino acid in a solvent or with a target protein over time.Assessment of peptide flexibility, stability, and the dynamics of binding pocket interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)High-accuracy modeling of the binding site (QM) while treating the rest of the protein and solvent with a classical force field (MM).Detailed analysis of specific interactions like halogen bonding and π-stacking involving the dichlorophenyl group.

Recent breakthroughs in computational biology have enabled the de novo design of peptides with specific functions. nih.gov Advanced algorithms, including diffusion models and generative language models, can now design novel peptide sequences and structures that bind to specific protein targets. nih.govnih.gov The inclusion of non-canonical amino acids like this compound in these design processes represents a significant future direction.

By incorporating this building block into computational design libraries, researchers can create peptides and peptidomimetics with properties unattainable with the 20 canonical amino acids. The dichlorinated phenyl ring can serve as a unique pharmacophore, enhancing binding affinity, improving metabolic stability by resisting enzymatic degradation, and increasing cell permeability. These computational tools can screen vast virtual libraries of peptides containing this compound to identify candidates with optimized binding energy and structural complementarity to targets of interest. nih.gov

Development of Novel Analytical Techniques for Characterization in Complex Matrices

As this compound is incorporated into increasingly complex biological studies, the need for robust and sensitive analytical methods for its detection and quantification becomes paramount. Standard techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for the analysis of Cbz-protected amino acids and peptides. mdpi.com For instance, the separation of similar compounds is often achieved on a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, with detection by a UV detector. mdpi.com

Future research will likely focus on developing methods with higher sensitivity and specificity, particularly for detecting the compound in complex biological matrices like cell lysates or plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a promising avenue, as it can provide structural confirmation and accurate quantification at very low concentrations. Furthermore, research into novel mobile phase modifiers, such as ionic liquids, may improve chromatographic resolution and separation efficiency for halogenated compounds. researchgate.net

Analytical TechniqueApplicationFuture Development Focus
High-Performance Liquid Chromatography (HPLC)Separation and quantification of this compound and derived peptides. mdpi.comOptimization of column chemistry and mobile phase modifiers for improved resolution of complex mixtures. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)High-sensitivity detection and identification in biological samples.Development of robust LC-MS/MS methods for pharmacokinetic studies and metabolite identification.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of peptides containing the modified residue.Use of ¹⁹F NMR if a fluorine-containing analog is used; advanced 2D NMR techniques to study peptide-protein interactions.
Capillary Electrophoresis (CE)High-efficiency separation of charged peptide species.Interfacing CE with mass spectrometry for high-throughput analysis of peptide libraries.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique chemical properties of this compound make it an attractive candidate for applications at the interface of biology and materials science. Phenylalanine derivatives have been successfully used to functionalize surfaces and create bioactive materials. nih.gov For example, 3,4-dihydroxy-L-phenylalanine (L-DOPA) has been employed as a linker to covalently attach extracellular matrix proteins to hydrogel surfaces for cell culture applications. nih.gov

Similarly, this compound could be used to create novel biomaterials. The dichlorophenyl group can be used to tune the hydrophobicity and surface energy of materials. Peptides incorporating this residue could be designed to self-assemble into well-defined nanostructures, such as nanotubes or nanofibers, with the assembly process guided by specific interactions involving the halogenated rings. These materials could find applications in tissue engineering, drug delivery, and biosensing.

Exploration of New Synthetic Pathways for Complex Analogs

While this compound is a valuable building block in its own right, its true potential may lie in its use as a scaffold for creating more complex analogs. Future synthetic research will likely focus on pathways to selectively modify the dichlorophenyl ring or the peptide backbone.

Advanced organic chemistry techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), could be employed to replace one or both chlorine atoms with other functional groups. This would allow for the creation of a diverse library of phenylalanine analogs with tailored electronic, steric, and chemical properties. Such analogs could be used to fine-tune peptide-protein interactions or to introduce fluorescent probes, photo-crosslinkers, or other functionalities for chemical biology studies.

Emerging Applications in Chemical Biology Research

The application of this compound in chemical biology is a burgeoning field with immense potential. By integrating the insights from computational design, synthesis, and materials science, this compound can be used to create sophisticated tools to probe and manipulate biological systems.

One key application is the development of highly specific molecular probes. Peptides containing this residue, designed de novo to bind to a specific protein, can be synthesized and used to study that protein's function in its native cellular environment. The dichlorophenyl group can serve as a unique spectroscopic handle for NMR studies or as a heavy-atom label for X-ray crystallography. Furthermore, by replacing the chlorine atoms with a radioisotope like Fluorine-18 (via a suitable precursor), peptides containing such analogs could be developed as novel tracers for Positron Emission Tomography (PET) imaging, enabling the visualization of specific protein targets in vivo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Cbz-3,4-Dichloro-L-Phenylalanine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-component reactions or transition-metal-catalyzed processes. For example, a modified Suzuki-Miyaura cross-coupling can introduce chlorine atoms to the phenyl ring while preserving stereochemistry. Reaction parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect enantiomeric excess and yield. Hydrolysis of intermediates under acidic or basic conditions must be optimized to avoid racemization .

Q. How is this compound characterized analytically, and what are the key spectral markers?

  • Methodological Answer : Characterization employs HPLC (for purity >97%), ¹H/¹³C NMR, and mass spectrometry. Key NMR signals include the Cbz group’s aromatic protons (δ 7.2–7.4 ppm) and the α-proton (δ 4.2–4.5 ppm, split due to chiral center). Chlorine substituents deshield adjacent protons, shifting aromatic signals upfield. LC-MS (ESI+) typically shows [M+H]⁺ peaks matching the molecular weight (e.g., ~327.44 g/mol) .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Handle in a fume hood with nitrile gloves and lab coats. Avoid prolonged exposure to light, which may degrade the Cbz group. Solubility in DMSO or DMF (10–50 mM) is preferred for biochemical assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., dechlorinated byproducts) or assay conditions (pH, temperature). Use orthogonal analytical methods:

  • HPLC-MS to confirm compound integrity.
  • Circular Dichroism (CD) to verify chirality.
  • Dose-response curves across multiple replicates to assess reproducibility.
    Cross-validate findings with computational docking studies to correlate structural features (e.g., chlorine’s electron-withdrawing effects) with target binding .

Q. What strategies enable selective deprotection of the Cbz group without compromising the dichlorophenyl moiety?

  • Methodological Answer : Hydrogenolysis (H₂/Pd-C) in ethanol selectively removes the Cbz group under mild conditions (1–3 atm, 25°C). Alternatives include TFA-mediated cleavage in dichloromethane. Monitor reaction progress via TLC (Rf shift) or FT-IR (loss of Cbz carbonyl stretch at ~1690 cm⁻¹). Chlorine substituents are stable under these conditions but may require scavengers (e.g., triethylsilane) to prevent side reactions .

Q. How can computational modeling predict the impact of 3,4-dichloro substitution on peptide-receptor interactions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER) to assess conformational stability. Density Functional Theory (DFT) calculates electron distribution to quantify chlorine’s inductive effects on binding affinity. Compare with non-chlorinated analogs using MM-PBSA/GBSA free-energy calculations. Validate predictions via SPR (surface plasmon resonance) to measure kinetic constants (Ka, Kd) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer : Scaling issues include:

  • Chirality loss during intermediate steps: Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP) to maintain enantiomeric excess.
  • Solvent waste : Switch to green solvents (e.g., 2-MeTHF) and optimize catalyst recycling.
  • Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.